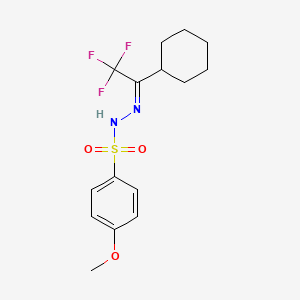

![molecular formula C17H14N2O2 B5587587 3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives, including 3-(2-furyl)-substituted variants, typically involves condensation reactions. A method reported by Wang et al. (2016) involves the condensation of 5-(furan-2-yl)-1,3-cyclohexanedione, o-phenylenediamine, and aromatic aldehydes. This procedure results in a series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives characterized by IR, MS, 1H NMR, and elemental analysis (Wang, Bao, Wang, Yin, Chen, & Han, 2016).

Molecular Structure Analysis

The molecular structure of these compounds, including the crystal structure, has been elucidated through X-ray single-crystal diffraction techniques. Wang et al. (2014) determined the crystal structure of a closely related 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivative, providing insights into the molecular conformation and intermolecular interactions within these compounds (Wang, Bao, Wang, Li, Chen, & Han, 2014).

Applications De Recherche Scientifique

Synthesis of Condensed Benzodiazepines

- Pictet–Spengler Reaction : A study by Tolkunov et al. (2017) utilized the Pictet–Spengler reaction for synthesizing new derivatives of 11,12-dihydroquinazolino[3,2-c][2,3]benzodiazepin-14(6H)-one, including compounds with 11-(2-Thienyl)- and 11-(5-R-2-furyl)-substituted groups. This research highlights the chemical versatility and synthetic utility of furyl-substituted benzodiazepines in generating novel condensed benzodiazepine structures with potential for further pharmacological evaluation (Tolkunov et al., 2017).

Novel Syntheses and Reactions

- Dehydrative Cyclization : Matsuo et al. (1985) discussed the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones via dehydrative cyclization, showcasing another approach to diversify the structural motifs of benzodiazepines for potential therapeutic applications (Matsuo et al., 1985).

Macrocyclic and Heterocyclic Chemistry

- Macrocyclic Rings Synthesis : The work by Saikachi et al. (1971) on the reaction of dialdehyde with bisphosphorane and with diamine to yield macrocyclic rings further demonstrates the complex chemistry that can be achieved with furan derivatives, contributing to the field of macrocyclic and heterocyclic chemistry (Saikachi et al., 1971).

Chemical Structure and Stereochemistry

- Aza-Piancatelli Rearrangement : A study by Reddy et al. (2016) showed that 2-furylcarbinols can undergo smooth aza-Piancatelli rearrangement followed by Friedel-Crafts alkylation, leading to the synthesis of pyrrolo[1,2-d]benzodiazepine derivatives. This illustrates the compound's utility in creating complex molecular architectures with defined stereochemistry (Reddy et al., 2016).

Propriétés

IUPAC Name |

9-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOQQHOOSDUXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)